(R)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid
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Overview
Description
®-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrimidine ring substituted with a phenyl group at the 2-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Introduction of the Phenyl Group: The phenyl group is introduced at the 2-position of the pyrimidine ring through a substitution reaction.
Amino Acid Formation:
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-free conditions or catalysis by magnesium oxide nanoparticles to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Substituting Agents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives .
Scientific Research Applications
®-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2-aminopyrimidine derivatives, such as:
2-Aminopyrimidine: A simpler analog with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a fused pyrimidine ring system
Uniqueness
®-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both amino and phenyl groups on the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-11(13(17)18)6-9-7-15-12(16-8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,14H2,(H,17,18)/t11-/m1/s1 |
InChI Key |
VMLNONYHELVKJG-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CC(C(=O)O)N |
Origin of Product |
United States |
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